molecular formula C14H10F3NO3 B6415728 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% CAS No. 1261951-22-7

4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%

Cat. No. B6415728
CAS RN: 1261951-22-7
M. Wt: 297.23 g/mol
InChI Key: BSLPOZKAJBDNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid (4-MTPN) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 4-MTPN has been found to possess a wide range of biochemical and physiological effects, and its molecular structure has been determined to be a nicotinic acid derivative.

Scientific Research Applications

4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool for studying the structure and function of various proteins, including the nicotinic acetylcholine receptor and the serotonin transporter. 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on the nervous system, and to investigate the role of nicotinic acid derivatives in the regulation of cellular processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is not fully understood. It is believed to act as an agonist of the nicotinic acetylcholine receptor, and as an inhibitor of the serotonin transporter. It is believed that 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% binds to these receptors and transporters, resulting in an increase in neurotransmitter levels in the brain.
Biochemical and Physiological Effects
4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as serotonin and dopamine, and to inhibit the reuptake of these neurotransmitters. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory, anti-oxidative, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to be stable in a variety of laboratory conditions, and it has been found to be non-toxic to cells. However, 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has some limitations for use in laboratory experiments. It is a relatively weak agonist of the nicotinic acetylcholine receptor, and it is not selective for its target receptors.

Future Directions

There are several potential future directions for research on 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%, and to explore its potential therapeutic applications. Another potential direction is to develop more selective and potent agonists of the nicotinic acetylcholine receptor. Additionally, further research could be done to develop novel methods of synthesizing 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%, and to explore its potential applications in drug delivery and drug design.

Synthesis Methods

The synthesis of 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is a multi-step process that begins with the reaction of 2,5-difluorobenzaldehyde with 2-methoxy-5-chlorobenzyl alcohol in the presence of 4-dimethylaminopyridine (DMAP) and acetic acid. This reaction yields a 2,5-difluorobenzyl alcohol, which is then reacted with 2-chloropyridine in the presence of triethylamine (TEA) and acetic anhydride to produce the desired 4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% product.

properties

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(14(15,16)17)6-10(12)9-4-5-18-7-11(9)13(19)20/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLPOZKAJBDNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692777
Record name 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid

CAS RN

1261951-22-7
Record name 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.